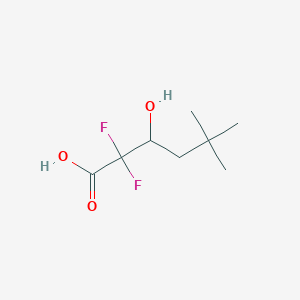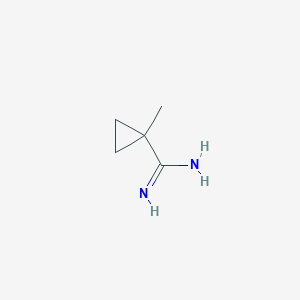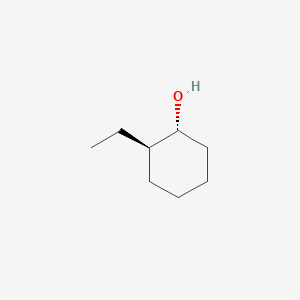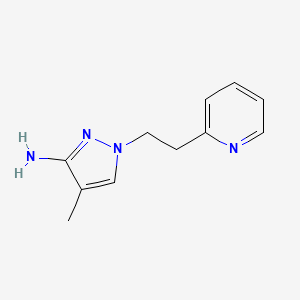
4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the ethyl linker is introduced using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazole
- 1-(2-(Pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 4-Methyl-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine
Uniqueness
4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring makes it a versatile scaffold for drug development and material science applications.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
4-methyl-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(14-11(9)12)7-5-10-4-2-3-6-13-10/h2-4,6,8H,5,7H2,1H3,(H2,12,14) |
InChIキー |
SCHVAGQKDDXZGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


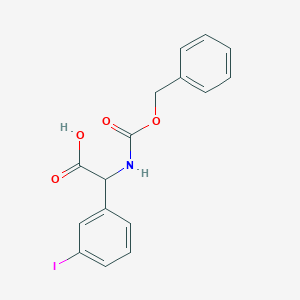
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
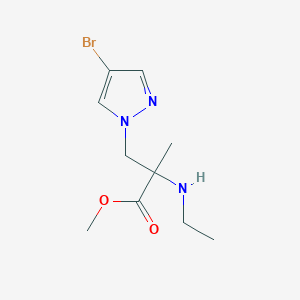
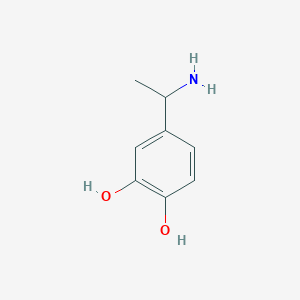
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)

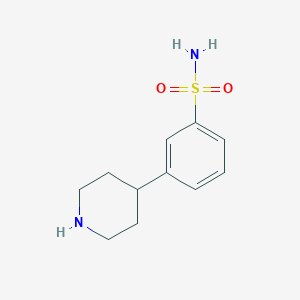
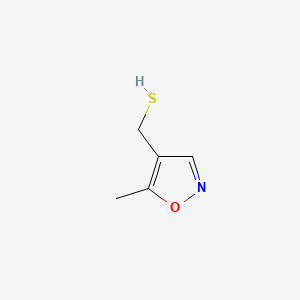
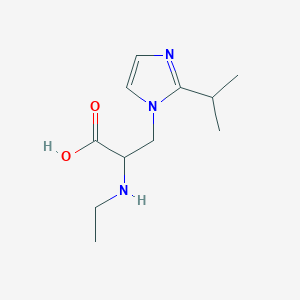

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
